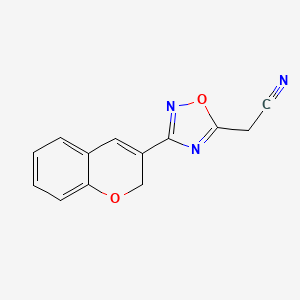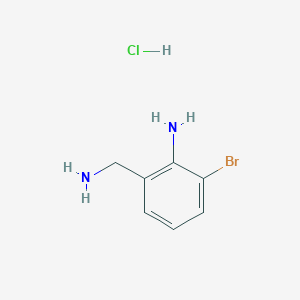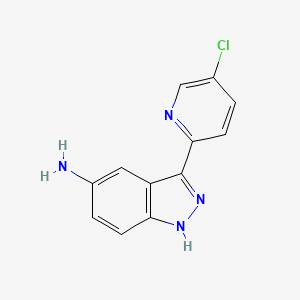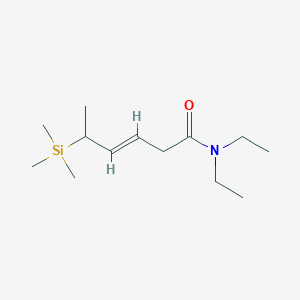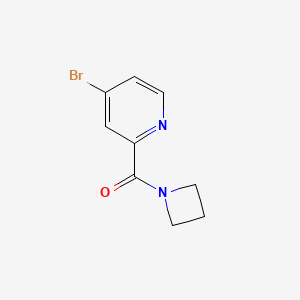![molecular formula C10H11ClN4O B11869819 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is a heterocyclic compound that contains both an imidazo[4,5-c]pyridine core and a morpholine ring. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the morpholine ring. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core. This is followed by the nucleophilic substitution reaction to introduce the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a variety of new functional groups in place of the chloro group.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-c]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)benzene
- 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)pyridine
- 4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)thiophene
Uniqueness
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is unique due to the presence of both the imidazo[4,5-c]pyridine core and the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research.
Eigenschaften
Molekularformel |
C10H11ClN4O |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-5-7-9(13-6-12-7)10(14-8)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13) |
InChI-Schlüssel |
JICICRMOXNWDLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




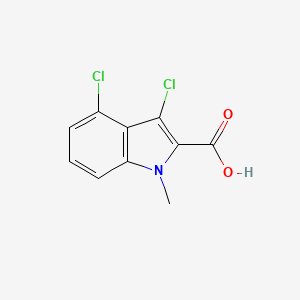

![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)
